

Application Note: Handling, Storage, and Formulation of SNAP 5089 Hydrochloride

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: SNAP 5089

Cat. No.: B1682095

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Abstract & Compound Identity

SNAP 5089 hydrochloride is a potent, highly selective

-adrenergic receptor antagonist (

= 0.35 nM).[1] It displays >600-fold selectivity for the

subtype over

, and other adrenoceptors.[1] This compound is widely used to study smooth muscle contraction in the lower urinary tract and vascular systems.

Critical Note: Do not confuse this compound with SNAP 37889, which is a Galanin-3 (GalR3) receptor antagonist.[1] Ensure verification of CAS numbers before use.[1]

Physicochemical Properties

Property	Detail
Chemical Name	5-[[[3-(4,4-Diphenyl-1-piperidiny)propyl]amino]carbonyl]-1,4-dihydro-2,6-dimethyl-4-(4-nitrophenyl)-3-pyridinecarboxylic acid methyl ester hydrochloride
CAS Number	157066-77-8 (HCl salt); 157066-76-7 (Free base)
Molecular Formula	
Molecular Weight	645.19 g/mol
Appearance	White to off-white solid powder
Solubility	Soluble in DMSO (~100 mM); Soluble in Ethanol (low conc.); Poorly soluble in water

Storage & Stability Protocols

Proper storage is non-negotiable for maintaining the pharmacological integrity of **SNAP 5089**. [2] The hydrochloride salt is hygroscopic and sensitive to hydrolytic degradation if improperly stored.

Solid State Storage[2]

- Temperature: Store at -20°C for long-term stability (>6 months). Short-term storage (days) at +4°C is acceptable during active use.[1]
- Environment: Keep in a tightly sealed vial within a desiccator.[1] Moisture absorption can alter the molecular weight (hydration state) and lead to inaccurate dosing.[1]
- Light Protection: Store in amber vials or wrap in aluminum foil to protect from potential photodegradation.[1]

Stock Solution Storage[2][5][8]

- Solvent: Dimethyl sulfoxide (DMSO) is the preferred solvent for stock solutions.[1]

- Concentration: Prepare stocks at 10 mM or 50 mM to minimize solvent volume in final assays.
- Aliquoting: Never freeze-thaw the master stock repeatedly. Aliquot into single-use volumes (e.g., 50 μ L) immediately after preparation.
- Conditions: Store aliquots at -80°C (preferred) or -20°C . Stable for up to 3 months at -80°C .

Solubilization & Stock Preparation Protocol

Standard DMSO Stock (10 mM)

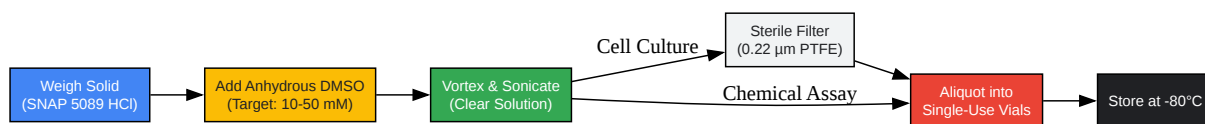
Objective: Prepare 1 mL of a 10 mM stock solution.

- Calculate Mass:

[1]

- Weighing: Accurately weigh ~ 6.45 mg of **SNAP 5089** HCl into a sterile microcentrifuge tube.
 - Note: If the mass is small, weigh a larger amount (e.g., 10-20 mg) and adjust the solvent volume to reduce weighing errors.
- Solvent Addition: Add 1.0 mL of anhydrous DMSO.
- Dissolution: Vortex vigorously for 30-60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5 minutes.
 - Visual Check: Solution must be completely clear and colorless/pale yellow.[1]
- Sterilization (Optional): If used for cell culture, filter through a $0.22\ \mu\text{m}$ PTFE (hydrophobic) syringe filter. Do not use aqueous filters (PES/Nylon) for pure DMSO stocks.[1]

Workflow Visualization



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Figure 1: Step-by-step workflow for preparing and storing **SNAP 5089** stock solutions.

Biological Assay Application

In Vitro (Cell Culture)[2]

- Dilution: Dilute the DMSO stock into the culture medium immediately prior to use.
- DMSO Limit: Keep the final DMSO concentration <0.1% to avoid solvent toxicity.
 - Example: To achieve 1 μ M final concentration, add 1 μ L of 1 mM stock to 1 mL of medium.
- Controls: Always run a vehicle control (0.1% DMSO) to normalize data.

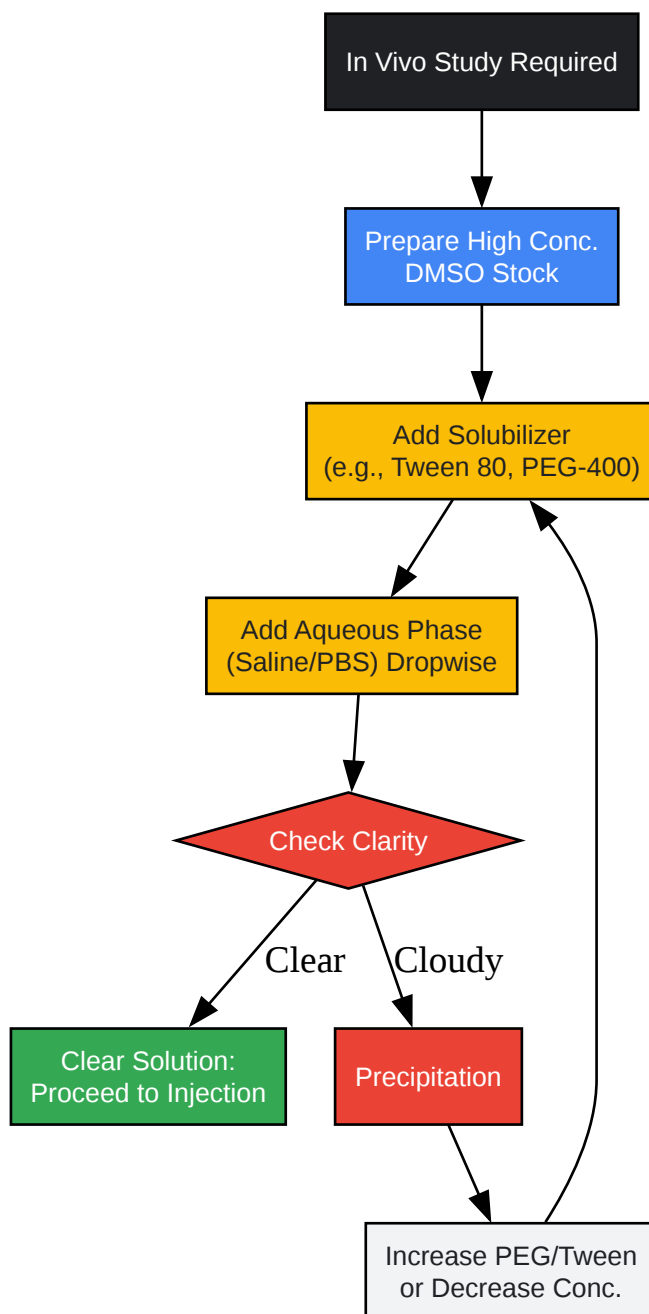
In Vivo Formulation (Animal Models)

SNAP 5089 is lipophilic.[1] Direct injection of DMSO stocks can cause local tissue damage and precipitation.[1] A co-solvent system is required.[1]

Recommended Vehicle Formulation:

- Preparation:
 - Dissolve **SNAP 5089** in DMSO (10% of final volume).
 - Add Tween 80 (5% of final volume) and vortex.
 - Slowly add Saline (0.9% NaCl) or PBS (85% of final volume) while vortexing.
- Solubility Check:

- If precipitation occurs upon adding saline, increase the surfactant (Tween 80) or add PEG-400 (up to 40%) to the mixture.[1]
- Alternative Vehicle: 10% DMSO / 40% PEG-300 / 5% Tween 80 / 45% Saline.[1]



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Figure 2: Decision tree for optimizing in vivo vehicle formulations.

Safety & Handling (E-E-A-T)

- Hazard Classification: **SNAP 5089** is a potent pharmacological agent.[1] Treat as Toxic/Irritant.[1]
- PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.[1]
- Spill Cleanup: Absorb solutions with inert material (vermiculite).[1] Clean powder spills with a damp tissue; do not create dust.[1]
- Disposal: Dispose of as hazardous chemical waste in accordance with local EHS regulations.

References

- Wetzel, J.M., et al. (1995). "Discovery of alpha 1a-adrenergic receptor antagonists based on the L-type Ca²⁺ channel antagonist niguldipine." [1] *Journal of Medicinal Chemistry*, 38(10), 1579-1581.[1]
- Ford, A.P., et al. (1997). "Pharmacological characterization of the uroselective alpha-1 antagonist Rec 15-2739." *Journal of Pharmacology and Experimental Therapeutics*, 281(3), 1272. [Link](#)

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